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dose-limiting toxicities of aza-T-dCyd in clinical studies

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Compound of Interest

Compound Name: 5-Aza-4'-thio-2'-deoxycytidine

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Technical Support Center: Aza-T-dCyd Clinical Studies

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the DNA methyltransferase 1 (DNMT1) inhibitor, **5-aza-4'-thio-2'-deoxycytidine** (aza-T-dCyd). Below you will find troubleshooting guides and frequently asked questions regarding the dose-limiting toxicities observed in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) observed for aza-T-dCyd in clinical trials?

A1: In the Phase I clinical trial (NCT03366116) involving patients with advanced solid tumors, the primary DLTs were observed at the 48 mg and 32 mg dose levels. At 48 mg, DLTs included grade 3 rash, grade 3 acute kidney injury, and incomplete dosing (<75%) due to grade 3 myelosuppression.[1][2] At the 32 mg dose, which was determined to be the maximum tolerated dose (MTD), the DLT was grade 4 neutropenia.[1][2][3]

Q2: What is the maximum tolerated dose (MTD) of aza-T-dCyd determined from clinical studies?







A2: The MTD for aza-T-dCyd administered orally once a day for 5 days of each week for 2 weeks in 21-day cycles has been established at 32 mg.[1][2][3]

Q3: What other significant grade 3 or 4 toxicities have been reported for aza-T-dCyd?

A3: Besides the specific DLTs, other grade 3 or 4 toxicities possibly attributable to aza-T-dCyd across all treatment cycles included leukopenia, lymphopenia, neutropenia, rash, febrile neutropenia, anemia, thrombocytopenia, acute kidney injury, elevated AST, elevated ALT, diarrhea, and dehydration.[1][3]

Q4: How does the toxicity profile of aza-T-dCyd compare to other hypomethylating agents like decitabine (aza-dCyd)?

A4: Aza-T-dCyd is reported to have a toxicity profile similar to currently approved hypomethylating agents.[1][3][4] However, preclinical studies suggest that aza-T-dCyd is as effective as decitabine in depleting DNMT1 but with markedly lower toxicity, indicating a potentially larger therapeutic index.[4][5][6] This is attributed to differences in its metabolism and mechanism of action, leading to less off-target activity.[4][5]

Q5: What is the proposed mechanism behind aza-T-dCyd's toxicity?

A5: The toxicity of aza-T-dCyd, like other nucleoside analog DNA methyltransferase inhibitors, is primarily mediated by its incorporation into DNA and the subsequent covalent trapping of DNMT1.[7][8][9][10] This process can lead to the formation of DNA double-strand breaks and cell cycle arrest, contributing to cytotoxicity.[11] The toxic effects are therefore most pronounced in proliferating cells.[12]

Data on Dose-Limiting Toxicities

The following table summarizes the dose-limiting toxicities identified in the Phase I clinical trial of aza-T-dCyd.



Dose Level	Dose-Limiting Toxicity (DLT)	Number of Patients with DLT	Grade
48 mg	Grade 3 rash and Grade 3 acute kidney injury	1	3
48 mg	< 75% of dosing completed due to Grade 3 myelosuppression	1	3
32 mg	Grade 4 neutropenia	1	4

Data sourced from a Phase I trial in patients with advanced solid tumors (NCT03366116)[1][2]

Summary of Other Grade 3/4 Toxicities

This table presents other significant adverse events observed across all cycles in the Phase I trial.



Toxicity	Grade
Leukopenia	3 or 4
Lymphopenia	3 or 4
Neutropenia	3 or 4
Rash	3 or 4
Febrile Neutropenia	3 or 4
Anemia	3 or 4
Thrombocytopenia	3 or 4
Acute Kidney Injury	3 or 4
Elevated AST	3 or 4
Elevated ALT	3 or 4
Diarrhea	3 or 4
Dehydration	3 or 4

Data sourced from a Phase I trial in patients with advanced solid tumors (NCT03366116)[1][3]

Experimental Protocols

The following table outlines the methodology of the key clinical trial that determined the dose-limiting toxicities of aza-T-dCyd.

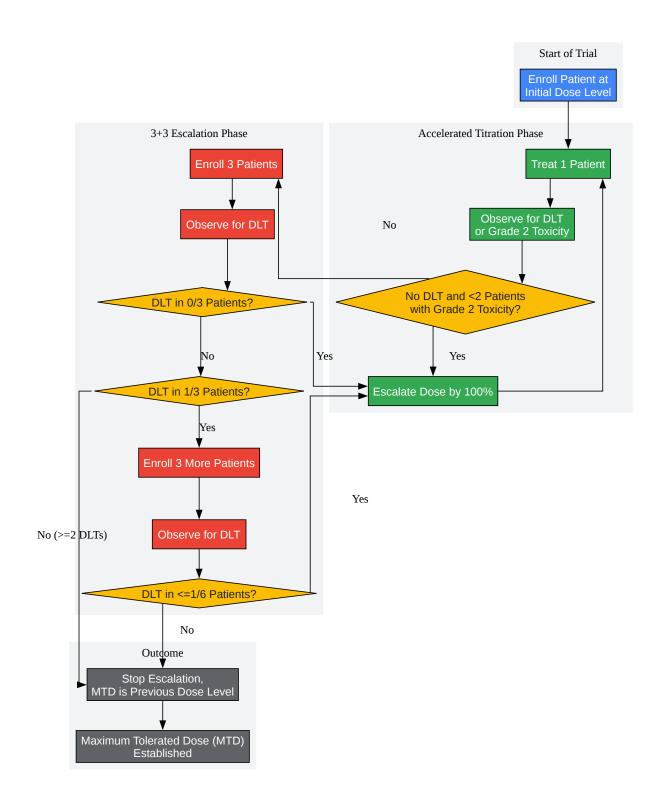


Parameter	Description
Study Design	Phase I, open-label, dose-escalation study (NCT03366116).[13]
Patient Population	Adult patients with advanced solid tumors that have progressed on standard therapy or for which no standard therapy exists.[1][2]
Drug Administration	Aza-T-dCyd administered orally once a day for 5 days of each week for 2 weeks, followed by a one-week rest, in 21-day cycles.[1][2][13]
Dose Escalation	The study initially followed a Simon accelerated titration design with 100% dose increments per dose level. It transitioned to a 3+3 dose escalation design after either one patient experienced a DLT or two patients experienced drug-related grade 2 toxicity.[1][2][3] Intrapatient dose escalation was permitted.[1][2][3]
DLT Definition	A dose-limiting toxicity was determined based on adverse events occurring during the first cycle of treatment, graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Specific DLTs mentioned include grade 3 rash, grade 3 acute kidney injury, incomplete dosing due to myelosuppression, and grade 4 neutropenia.[1]

Visualizing the Dose-Escalation Workflow

The following diagram illustrates the logical flow of the dose-escalation design used in the Phase I clinical trial to determine the MTD of aza-T-dCyd.





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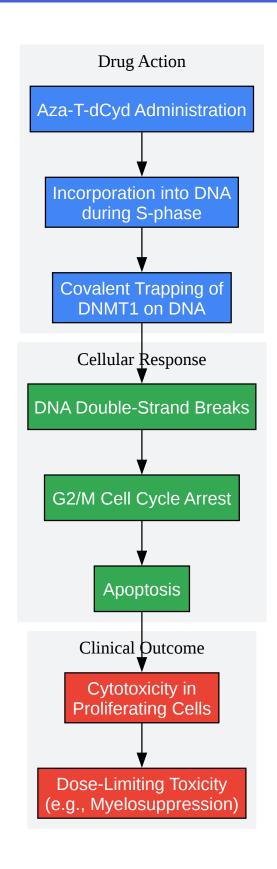
Caption: Dose-escalation workflow for the aza-T-dCyd Phase I trial.



Signaling Pathway for Toxicity

The toxicity of aza-T-dCyd is linked to its mechanism of action as a DNA hypomethylating agent. The following diagram illustrates the proposed pathway leading to cytotoxicity.





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Caption: Proposed mechanism of aza-T-dCyd-induced cytotoxicity.



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